Regioselective Metabolic Cleavage: Quantified In Vivo Conversion to m-Aminophenol
Following oral administration of phenmedipham to rats, 3-hydroxyphenyl methylcarbamate (MHPC) is formed as the primary intermediate metabolite via hydrolysis. Subsequent cleavage of MHPC yields m-aminophenol, which is then N-acetylated to 3-hydroxyacetanilide. This distinct metabolic pathway is shared with its ethyl analog, EHPC, but is fundamentally different from other carbamate families [1]. This metabolic lability makes it a critical analytical standard for environmental fate studies.
| Evidence Dimension | In vivo Metabolic Fate (Hydrolysis Product) |
|---|---|
| Target Compound Data | 3-Hydroxyphenyl methylcarbamate (MHPC) is formed from phenmedipham and subsequently cleaved to m-aminophenol. |
| Comparator Or Baseline | Ethyl N-(3-hydroxyphenyl)carbamate (EHPC), formed from EP-475, is cleaved to m-aminophenol via the same pathway. |
| Quantified Difference | Both MHPC and EHPC are cleaved to m-aminophenol, but the overall elimination of the parent herbicide is 99.1% for phenmedipham (yielding MHPC) vs. 95.4% for EP-475 (yielding EHPC) within 72 hours post-treatment [1]. |
| Conditions | In vivo study in white rats; oral administration; 72-hr post-treatment recovery. |
Why This Matters
This quantifies MHPC's role as a transient metabolite, justifying its procurement as an analytical reference standard for phenmedipham residue and environmental fate studies.
- [1] Sonawane, B. R., & Knowles, C. O. (1971). Comparative metabolism of two carbanilate herbicides (EP-475 and phenmedipham) in rats. Pesticide Biochemistry and Physiology, 1(4), 472–482. View Source
